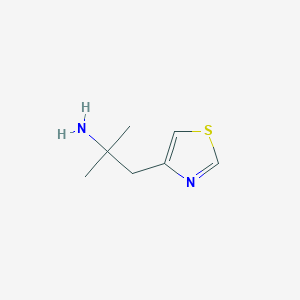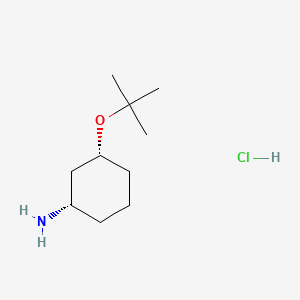![molecular formula C10H9ClF3NO2 B13595062 3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid: is an organic compound that features a trifluoromethyl group, a chloro-substituted aromatic ring, and an amino acid backbone. This compound is of interest due to its unique chemical structure, which combines halogenation and trifluoromethylation, making it a valuable entity in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzene.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The amino group is alkylated with a suitable alkyl halide to form the desired amino acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxylamines and other reduced forms.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone facilitates binding to active sites.
Comparison with Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propanoic acid
- 3-Amino-3-(2,6-dichlorophenyl)propanoic acid
- 3-Amino-3-(2-fluorophenyl)propanoic acid
Comparison:
- Uniqueness: The presence of both a chloro and a trifluoromethyl group in 3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid distinguishes it from similar compounds. This combination imparts unique chemical and physical properties, such as increased stability and lipophilicity.
- Reactivity: The trifluoromethyl group can significantly influence the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(10(12,13)14)3-6(7)8(15)4-9(16)17/h1-3,8H,4,15H2,(H,16,17) |
InChI Key |
OFJSQJAEIZPBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



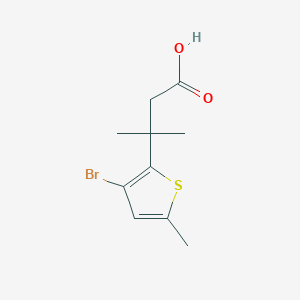
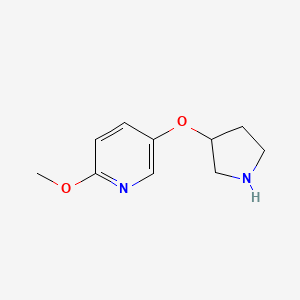
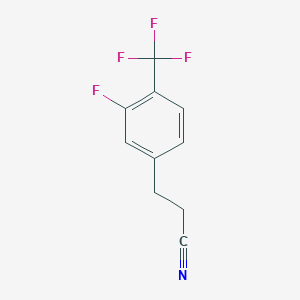
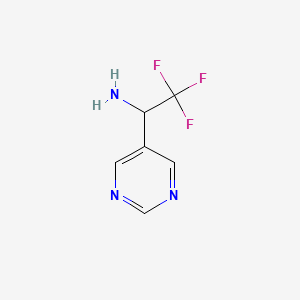

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
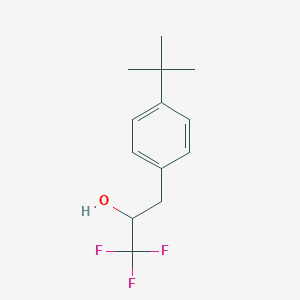
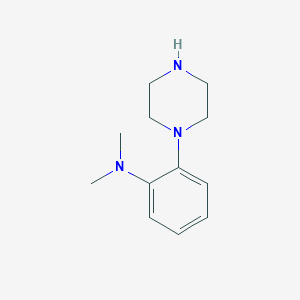
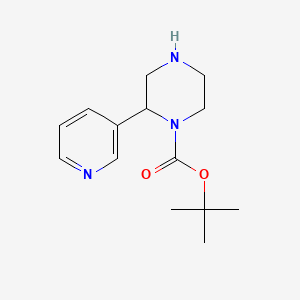
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
